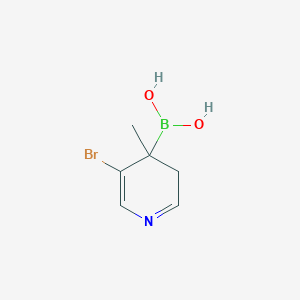
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to substitute the bromine atom.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: The corresponding hydrogenated pyridine derivative.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic devices, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of reversible covalent bonds. This property makes it useful in the design of enzyme inhibitors, as it can bind to the active site of enzymes and inhibit their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid is unique due to the presence of both a bromine atom and a boronic acid group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications. The bromine atom provides a site for further functionalization through substitution reactions, while the boronic acid group enables the formation of stable complexes with various molecular targets.
Properties
Molecular Formula |
C6H9BBrNO2 |
|---|---|
Molecular Weight |
217.86 g/mol |
IUPAC Name |
(5-bromo-4-methyl-3H-pyridin-4-yl)boronic acid |
InChI |
InChI=1S/C6H9BBrNO2/c1-6(7(10)11)2-3-9-4-5(6)8/h3-4,10-11H,2H2,1H3 |
InChI Key |
KZPQDGRZOQKUSY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1(CC=NC=C1Br)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



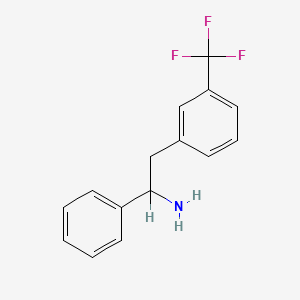
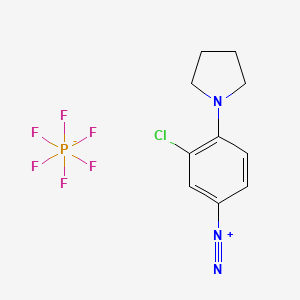

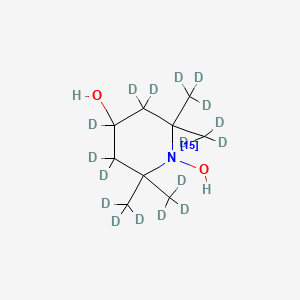

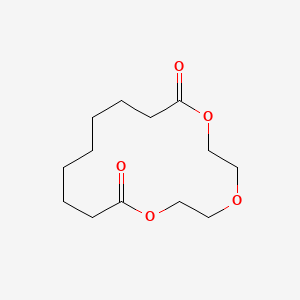

![5-Fluoro-2-(4-methoxyphenyl)benzo[D]thiazole](/img/structure/B15288439.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15288441.png)
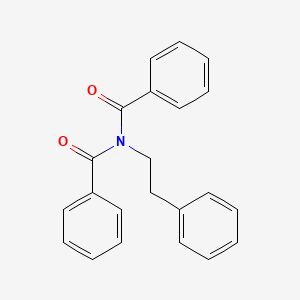
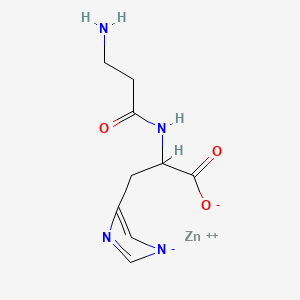
![(1S,2S,5S,8S,11R,12R)-2,12-dimethyl-6-methylidene-16-oxapentacyclo[10.3.2.15,8.01,11.02,8]octadecan-17-one](/img/structure/B15288470.png)
![[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B15288475.png)
